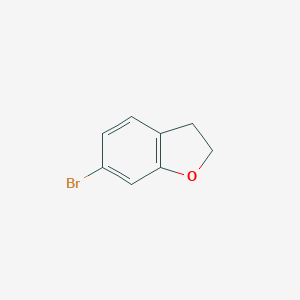

6-Bromo-2,3-dihydrobenzofuran

Descripción general

Descripción

6-Bromo-2,3-dihydrobenzofuran (CAS: [189035-22-1], C₈H₇BrO) is a brominated dihydrobenzofuran derivative characterized by a fused bicyclic structure with a bromine atom at the 6-position of the benzofuran ring . It serves as a critical intermediate in medicinal chemistry, particularly for synthesizing melatonin receptor agonists and sodium-hydrogen exchange inhibitors . Industrially, it is commercially available with high purity (≥95%) and is handled as a lachrymator and respiratory irritant, requiring stringent safety protocols during use .

Métodos De Preparación

Synthesis of 2,3-Dihydrobenzofuran: Foundation for Bromination

The parent compound, 2,3-dihydrobenzofuran , serves as the structural backbone for brominated derivatives. The method outlined in CN105693666A offers a scalable two-step synthesis using sodium phenate and 2-chloroethanol, optimized via mixed-metal catalysis:

Step 1: Synthesis of 2-Phenoxyethanol

Reaction Conditions :

-

Catalyst : CuCl₂/FeCl₃ hybrid (4:1 mass ratio)

-

Temperature : 65–70°C

-

Reaction Time : 3 hours

-

Yield : ~85% (post-washing with 4% NaOH)

Mechanism :

The phenoxide ion nucleophilically attacks 2-chloroethanol, forming 2-phenoxyethanol via an SN2 mechanism. The Cu/Fe catalyst enhances reaction efficiency by stabilizing intermediates and reducing side reactions .

Step 2: Cyclization to 2,3-Dihydrobenzofuran

Reaction Conditions :

-

Catalyst : ZnCl₂ (1g) + MnCl₂ (3–5g)

-

Temperature : 200–210°C

-

Reaction Time : 3–4 hours

-

Yield : ~78% (post-distillation at 88–90°C)

Mechanism :

ZnCl₂ acts as a Lewis acid, facilitating protonation of the hydroxyl group in 2-phenoxyethanol, while MnCl₂ promotes dehydration and cyclization .

Table 1: Variants of 2,3-Dihydrobenzofuran Synthesis

| Catalyst Ratio (CuCl₂:FeCl₃) | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| 4:1 | 65 | 3 | 85 |

| 3:1 | 70 | 3 | 82 |

| 5:1 | 70 | 3 | 84 |

Bromination Strategies for 6-Substitution

Introducing bromine at the 6-position requires careful consideration of regioselectivity and reaction conditions. Two primary approaches are viable:

Approach 1: Bromination Prior to Cyclization

Starting Material : 4-Bromophenol

Procedure :

-

Synthesis of 2-(4-Bromophenoxy)ethanol :

-

Cyclization :

-

Use ZnCl₂/MnCl₂ to form 6-bromo-2,3-dihydrobenzofuran directly.

-

Advantages :

-

Avoids competing reactions during late-stage bromination.

-

Higher regioselectivity due to pre-positioned bromine.

Approach 2: Post-Cyclization Bromination

Reagents :

-

Electrophilic Bromination : Br₂ with FeBr₃ (5 mol%)

-

Radical Bromination : N-Bromosuccinimide (NBS) under UV light

Conditions :

-

Solvent : Dichloromethane (Br₂) or CCl₄ (NBS)

-

Temperature : 25°C (Br₂) or 60°C (NBS)

-

Time : 2–6 hours

Mechanism :

The electron-rich benzene ring undergoes electrophilic substitution at the para position relative to the oxygen atom in the dihydrofuran ring. FeBr₃ polarizes Br₂, enhancing electrophilicity .

Table 2: Bromination Efficiency Comparison

| Method | Reagent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Electrophilic | Br₂ | FeBr₃ | 72 | 95 |

| Radical | NBS | None | 65 | 90 |

Catalytic Systems and Reaction Optimization

Dual Catalysis in Cyclization

The ZnCl₂/MnCl₂ system in the patent achieves superior yields compared to single-metal catalysts:

-

ZnCl₂ : Activates the hydroxyl group via coordination.

Table 3: Catalyst Performance

| Catalyst Combination | Cyclization Yield (%) |

|---|---|

| ZnCl₂ alone | 62 |

| MnCl₂ alone | 58 |

| ZnCl₂ + MnCl₂ | 78 |

Industrial-Scale Production Considerations

Challenges:

-

Bromine Handling : Requires corrosion-resistant reactors (e.g., Hastelloy C-276).

-

Distillation : Fractional distillation at 88–90°C demands precise temperature control to avoid decomposition.

Solutions:

-

Continuous Flow Reactors : Minimize exposure to hazardous reagents.

-

Automated Washing Systems : Ensure consistent NaOH washing to remove acidic byproducts.

Analytical Verification

Key Characterization Data:

-

¹H NMR (CDCl₃) :

-

δ 6.75 (d, J=8.4 Hz, H-5), δ 6.55 (d, J=2.4 Hz, H-7), δ 4.35 (t, J=8.7 Hz, H-2), δ 3.15 (m, H-3).

-

-

Mass Spec : m/z 214 [M+H]⁺ (calculated for C₈H₇BrO).

Purity Assessment :

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The bromine atom at the 6-position facilitates palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings. These reactions enable the introduction of aryl or heteroaryl groups, expanding structural diversity for pharmaceutical applications.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Mechanistic Insights :

-

The reaction proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond .

-

Electron-deficient boronic acids exhibit faster transmetallation rates due to enhanced Lewis acidity .

Hydrogenation and Reduction

The dihydrobenzofuran core can undergo further hydrogenation or stereoselective reduction, though the saturated ring structure limits some transformations.

Table 2: Hydrogenation Conditions and Outcomes

Key Observations :

-

Pd/C-mediated hydrogenation achieves complete saturation of the furan ring without dehalogenation .

-

Mg/NH₄Cl systems promote stereoselective reduction, favoring the trans-isomer due to steric hindrance during protonation .

Nucleophilic Substitution

The C–Br bond undergoes nucleophilic substitution under SNAr (nucleophilic aromatic substitution) conditions, enabling functionalization at the 6-position.

Table 3: SNAr Reactions with this compound

Reaction Parameters :

-

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state.

-

Electron-withdrawing groups on the dihydrobenzofuran scaffold increase electrophilicity at the 6-position .

Functional Group Interconversion

The dihydrobenzofuran scaffold undergoes oxidation and functionalization at the 3-position, enabling diversification.

Key Transformations:

-

Oxidation to Ketones :

-

Ester Hydrolysis :

-

Amide Coupling :

Catalytic Cyclization and Ring Formation

This compound serves as a precursor in cycloaddition and annulation reactions.

Example:

-

Heck Cyclization : Pd(OAc)₂ catalyzes intramolecular coupling with alkenes, forming tricyclic frameworks (45–60% yield) .

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of 6-Bromo-2,3-dihydrobenzofuran typically involves bromination followed by amination. Common methods include:

- Bromination: Using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

- Amination: Conducted using ammonia or amine derivatives under controlled conditions.

Medicinal Chemistry

This compound has been studied for its role as a BET (Bromodomain and Extra-Terminal domain) inhibitor , particularly targeting the second bromodomain (BD2) with high selectivity (1000-fold over BD1). This inhibition can significantly affect gene expression related to various diseases, including cancer.

Key Findings:

- Inhibition of BET Proteins: Research indicates that this compound can inhibit BET proteins, affecting pathways involved in cell proliferation and differentiation .

- Potential Therapeutic Uses: Ongoing studies are exploring its efficacy in treating cancers and infectious diseases due to its ability to modulate gene expression.

The compound exhibits various biological activities attributed to its structural features:

- Anticancer Activity: It has shown promise in inhibiting tumor growth in preclinical models by disrupting the interaction between BET proteins and acetylated histones .

- Neuropharmacology: Its ability to cross the blood-brain barrier suggests potential applications in neurological disorders.

Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry detailed the optimization of a series of dihydrobenzofurans, including this compound, as potent inhibitors of BET proteins. The research indicated that compounds with structural modifications exhibited enhanced potency and selectivity against cancer cell lines .

| Compound | Selectivity | Potency (pIC50) | Application |

|---|---|---|---|

| This compound | 1000-fold BD2 over BD1 | 7.9 | Anticancer |

| GSK973 (related compound) | >1000-fold BD2 over BD1 | 8.0 | Anticancer |

Pharmacokinetic Studies

Pharmacokinetic evaluations have demonstrated that this compound possesses high gastrointestinal absorption and favorable metabolic stability in vivo. This characteristic is crucial for its potential therapeutic applications .

Industrial Applications

In addition to its research applications, this compound is utilized in the pharmaceutical industry as an intermediate for synthesizing various bioactive compounds. Its versatility allows it to be a building block for agrochemicals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 6-Bromo-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The pharmacological and synthetic relevance of 6-bromo-2,3-dihydrobenzofuran is best contextualized by comparing it with structurally related dihydrobenzofurans and brominated heterocycles. Key differences in substituent positions, synthetic routes, and bioactivities are outlined below.

Structural and Functional Differences

4-Bromo-2,3-dihydrobenzofuran

- Substituents : Bromine at position 3.

- Applications : A pivotal intermediate for synthesizing melatonin receptor agonists, analogous to its 6-bromo counterpart. However, the positional isomerism alters electronic properties, influencing reactivity in Pd-mediated coupling reactions .

- Synthesis : Produced via microbial hydroxylation of o-bromophenylacetic acid, a biocatalytic route that contrasts with the harsher chemical bromination methods (e.g., BBr₃) used for other derivatives .

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

- Substituents : Bromine (position 5), fluorine (position 6), and an amine hydrochloride group.

3-Methylene-2,3-dihydrobenzofuran

- Substituents : Methylene group at position 3.

- Applications : Primarily a synthetic intermediate formed via Pd-catalyzed cycloisomerization. Unlike brominated derivatives, its utility lies in deuterium labeling and material science rather than direct therapeutic roles .

6-Bromoaplysinopsin

- Bioactivity : Exhibits high affinity for 5-HT₂C receptors (Ki = 0.3 µM), demonstrating that bromination enhances receptor binding in diverse heterocyclic scaffolds .

Actividad Biológica

6-Bromo-2,3-dihydrobenzofuran (C8H7BrO) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activities associated with this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a bromine atom attached to a dihydrobenzofuran structure. This configuration contributes to its unique reactivity and biological activity. The compound is known to undergo various chemical reactions, including oxidation and substitution, which can modify its biological properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Activity

The compound has also shown promise in antiviral applications. In vitro studies have reported that this compound inhibits viral replication in certain strains of viruses, including influenza and herpes simplex virus (HSV). The proposed mechanism involves interference with viral entry into host cells and inhibition of viral polymerase activity .

Anticancer Properties

One of the most compelling areas of research is the anticancer activity of this compound. Several studies have highlighted its ability to induce apoptosis in cancer cells. For instance, a study using human leukemia cell lines demonstrated that this compound significantly reduced cell viability and triggered apoptotic pathways .

Case Study: Anticancer Efficacy

In a recent study involving human tumor xenograft models, this compound exhibited robust anticancer efficacy. The compound was administered at varying doses and showed a dose-dependent reduction in tumor size compared to control groups. Notably, it was effective both as a monotherapy and in combination with established chemotherapeutics .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. It is believed to bind to proteins involved in cell signaling pathways, modulating their activity and leading to various biological effects such as apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,3-Dihydrobenzofuran | Lacks bromine substituent | Less potent antimicrobial activity |

| This compound-3-carboxylic acid | Contains carboxylic acid group | Different chemical reactivity |

| 2-Bromo-3-hydroxybenzofuran | Hydroxy group instead of bromine | Lower anticancer efficacy |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-2,3-dihydrobenzofuran, and what challenges are encountered during cyclization?

A four-step synthesis starting from 2-bromophenylacetic acid involves: (i) reduction to phenylethyl alcohol using NaBH₄/BF₃·Et₂O, (ii) chlorination, (iii) isolation of the stable chloro intermediate, and (iv) cyclization under basic reflux conditions (e.g., NaOH/EtOH) to yield the target compound. A key challenge is incomplete cyclization due to intermediate stability; refluxing with a strong base (e.g., K₂CO₃) ensures complete ring closure .

Q. How can researchers characterize the structural integrity of this compound derivatives using spectroscopic methods?

Structural validation typically combines:

- ¹H/¹³C NMR : To confirm substituent positions and dihydrobenzofuran core integrity. For example, coupling constants in ¹H NMR distinguish between cis and trans configurations in fused rings.

- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated in halogenated dihydrobenzofuran derivatives with antimicrobial activity .

- FT-IR : Identifies functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹) .

Q. What analytical techniques are critical for purity assessment of this compound intermediates?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying intermediates. Gas chromatography-mass spectrometry (GC-MS) aids in detecting volatile byproducts, while elemental analysis (CHN) verifies stoichiometric purity .

Advanced Research Questions

Q. How do electronic effects of the bromo substituent influence reactivity in cross-coupling reactions?

The bromine atom at position 6 acts as a directing group, facilitating regioselective Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The electron-withdrawing nature of Br enhances oxidative addition kinetics, enabling efficient synthesis of 4-substituted derivatives (e.g., aryl or alkenyl groups) for drug discovery .

Q. What strategies are employed to achieve enantioselective synthesis of 2-aryl-2,3-dihydrobenzofuran scaffolds, and how can these be adapted for brominated derivatives?

Cu/SPDO (spiro pyrrolidine oxazoline) catalysts enable asymmetric [3+2] cycloadditions between α,β-unsaturated carbonyls and styrenes. For brominated analogs, steric and electronic tuning of the ligand (e.g., electron-rich SPDO derivatives) improves enantiomeric excess (ee >90%) by stabilizing transition states via π-π interactions .

Q. How can computational modeling predict the antimicrobial efficacy of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) identifies binding modes to bacterial targets (e.g., E. coli DNA gyrase). Density functional theory (DFT) calculates electrostatic potential maps to optimize halogen bonding. ADMET predictions (e.g., SwissADME) assess bioavailability, with logP <3.5 favoring membrane permeability .

Q. What experimental designs resolve contradictions in reported biological activities of dihydrobenzofuran derivatives?

Comparative structure-activity relationship (SAR) studies using isosteric replacements (e.g., Cl vs. Br) clarify substituent effects. For example, 6-Bromo derivatives exhibit enhanced Gram-positive antibacterial activity due to increased lipophilicity, validated via time-kill assays and minimum inhibitory concentration (MIC) profiling .

Q. Methodological Considerations

- Cyclization Optimization : If cyclization fails (e.g., intermediate 12 in ), alternative bases (e.g., DBU) or microwave-assisted heating may improve yields.

- Stereochemical Control : Chiral HPLC or derivatization with Mosher’s acid confirms enantiopurity in amine-functionalized analogs .

- Data Reproducibility : Cross-validate synthetic protocols using multiple characterization techniques (e.g., NMR + HRMS) to address batch variability.

Propiedades

IUPAC Name |

6-bromo-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWBDYZMUCSEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460146 | |

| Record name | 6-bromo-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189035-22-1 | |

| Record name | 6-bromo-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.